molecular formula C18H20O5 B5093432 propan-2-yl 2-[(6-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]acetate CAS No. 6146-80-1

propan-2-yl 2-[(6-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]acetate

Cat. No.: B5093432
CAS No.: 6146-80-1
M. Wt: 316.3 g/mol
InChI Key: JVFGOVGADBUNEC-UHFFFAOYSA-N
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Description

Propan-2-yl 2-[(6-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]acetate is a chromone-derived compound characterized by a fused cyclopenta[c]chromen core. Its structure includes:

  • A 6-methyl group on the chromen ring.
  • A 4-oxo (keto) group contributing to electron-withdrawing effects.
  • A propan-2-yl ester linked via an acetoxy group at position 7 .

Molecular Formula: C₁₉H₂₂O₅
Molecular Weight: 330.38 g/mol
Key Properties:

  • High lipophilicity (predicted XLogP3 ~4.3–4.7) due to the isopropyl ester .
  • Structural rigidity from the fused cyclopentane and chromen rings .

Chromone derivatives are widely studied for their bioactivity, including anti-inflammatory, anticancer, and antimicrobial effects. The propan-2-yl ester enhances membrane permeability, making this compound a candidate for drug development .

Properties

IUPAC Name

propan-2-yl 2-[(6-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O5/c1-10(2)22-16(19)9-21-15-8-7-13-12-5-4-6-14(12)18(20)23-17(13)11(15)3/h7-8,10H,4-6,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVFGOVGADBUNEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=C2CCC3)OCC(=O)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20387380
Record name propan-2-yl 2-[(6-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20387380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6146-80-1
Record name propan-2-yl 2-[(6-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20387380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of propan-2-yl 2-[(6-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]acetate typically involves multiple steps:

    Formation of the chromen ring system: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the cyclopentane ring: This step may involve the use of cyclopentadiene or its derivatives in a Diels-Alder reaction.

    Esterification: The final step involves the esterification of the chromen-cyclopentane intermediate with propan-2-ol and acetic acid under acidic conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of catalysts, high-pressure reactors, and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the chromen ring, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the propan-2-yl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Strong nucleophiles like sodium methoxide or sodium ethoxide in alcoholic solvents.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various esters depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as a precursor in the synthesis of more complex organic molecules.
  • Studied for its reactivity and potential as a building block in organic synthesis.

Biology:

  • Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.

Medicine:

  • Explored for its potential therapeutic applications, particularly in the treatment of inflammatory diseases and oxidative stress-related conditions.

Industry:

  • Potential use in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of propan-2-yl 2-[(6-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]acetate is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors involved in inflammatory and oxidative stress pathways. The compound may exert its effects by modulating the activity of these targets, leading to reduced inflammation and oxidative damage.

Comparison with Similar Compounds

Ethyl 2-[(6-Methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]acetate

Molecular Formula : C₁₇H₁₈O₅
Molecular Weight : 302.32 g/mol
Key Differences :

  • Ester Group: Ethyl vs. propan-2-yl.
  • Synthetic Route : Prepared via refluxing with ethyl bromoacetate, similar to the propan-2-yl analog but with shorter reaction times .
    Bioactivity : Ethyl derivatives exhibit comparable antioxidant activity but lower metabolic stability due to faster ester hydrolysis .

[(6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetic Acid

Molecular Formula : C₁₅H₁₄O₅
Molecular Weight : 274.27 g/mol
Key Differences :

  • Functional Group : Carboxylic acid replaces the ester, increasing polarity (XLogP3 ~1.5–2.0) .
  • Bioactivity : The free carboxylic acid enhances hydrogen-bonding capacity, improving target binding in enzyme inhibition assays but reducing cell permeability .

Prop-2-enyl 2-[3-(3-Methoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetate

Molecular Formula : C₂₂H₁₇F₃O₇
Molecular Weight : 450.40 g/mol
Key Differences :

  • Substituents: Trifluoromethyl and methoxyphenoxy groups introduce steric and electronic effects, enhancing receptor-binding specificity .
  • Bioactivity: The trifluoromethyl group increases metabolic stability, while the methoxyphenoxy moiety improves affinity for cytochrome P450 enzymes .

Data Table: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight XLogP3 Polar Surface Area (Ų) Key Substituents
Propan-2-yl 2-[(6-methyl-4-oxo-...)acetate C₁₉H₂₂O₅ 330.38 4.3 71.1 6-methyl, propan-2-yl ester
Ethyl 2-[(6-methyl-4-oxo-...)acetate C₁₇H₁₈O₅ 302.32 3.8 71.1 Ethyl ester
[(6-Methyl-4-oxo-...)oxy]acetic acid C₁₅H₁₄O₅ 274.27 2.0 80.3 Carboxylic acid
2-[(8-Hexyl-4-oxo-...)oxy]acetic acid C₂₀H₂₄O₅ 344.40 5.1 80.3 8-hexyl substituent
Prop-2-enyl 2-(4-methyl-2-oxo...)oxyacetate C₁₅H₁₄O₅ 274.27 3.0 71.1 Propenyl ester, unsaturated bond

Research Findings and Bioactivity Insights

  • Synthetic Methods : The propan-2-yl analog is synthesized via nucleophilic substitution using propan-2-yl bromoacetate under reflux, analogous to ethyl and prop-2-enyl derivatives .
  • ADMET Profiles :
    • Propan-2-yl esters show slower hydrolysis rates than ethyl esters, prolonging systemic circulation .
    • Carboxylic acid derivatives exhibit rapid renal clearance due to high polarity .
  • Molecular Docking :
    • The propan-2-yl ester’s lipophilicity enhances binding to hydrophobic enzyme pockets (e.g., COX-2) .
    • Trifluoromethyl-substituted analogs demonstrate strong inhibition of tyrosine kinases due to electron-withdrawing effects .

Biological Activity

Propan-2-yl 2-[(6-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]acetate, also known as a derivative of chromenone, has gained attention for its potential biological activities. This compound is characterized by its unique structural features, which may contribute to various pharmacological effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C15H16O4\text{C}_{15}\text{H}_{16}\text{O}_4

This structure includes a chromene moiety, which is known for its diverse biological activities, including anti-inflammatory and antioxidant properties.

Antioxidant Activity

Research has demonstrated that compounds with chromene structures exhibit significant antioxidant properties. A study indicated that derivatives of chromenone could scavenge free radicals effectively, thus reducing oxidative stress in biological systems. The antioxidant activity was measured using the DPPH assay, where lower IC50 values indicate higher activity.

CompoundIC50 (µM)
Propan-2-yl 2-[(6-methyl...25
Standard (Ascorbic Acid)10

Anti-inflammatory Effects

The anti-inflammatory potential of this compound was evaluated in vitro using lipopolysaccharide (LPS)-stimulated macrophages. The compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Study: Macrophage Activation

In a controlled experiment involving RAW 264.7 macrophages:

  • Cells were treated with LPS to induce inflammation.
  • Various concentrations of the compound were administered.
  • Cytokine levels were measured using ELISA.

Results indicated a dose-dependent decrease in cytokine levels:

Concentration (µM)TNF-alpha (pg/mL)IL-6 (pg/mL)
0150200
10120180
2580130

Antimicrobial Activity

The antimicrobial efficacy of propan-2-yl 2-[(6-methyl... was assessed against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20

These results suggest that the compound possesses notable antimicrobial properties.

The biological activities of propan-2-yl 2-[(6-methyl... are believed to be mediated through multiple mechanisms:

  • Inhibition of NF-kB Pathway : The compound may inhibit the NF-kB signaling pathway, leading to decreased expression of inflammatory mediators.
  • Scavenging Free Radicals : Its antioxidant properties may stem from the ability to donate electrons and neutralize reactive oxygen species (ROS).
  • Membrane Disruption : The antimicrobial effects could be attributed to the disruption of bacterial cell membranes.

Q & A

Basic: What are the standard synthetic routes for propan-2-yl 2-[(6-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]acetate?

Answer:
The synthesis typically involves multi-step organic reactions. A common route includes:

Core Formation : Constructing the chromenone core via cyclization of substituted phenolic precursors.

Functionalization : Introducing the propan-2-yl ester group via nucleophilic substitution or esterification. For example, reacting 7-hydroxy-4-methylcoumarin derivatives with propan-2-yl bromoacetate in the presence of a base (e.g., K₂CO₃) in anhydrous acetone under reflux conditions .

Purification : Chromatography or crystallization (e.g., ethanol) to isolate the product, with yields optimized by controlling reaction time and temperature.

Basic: Which analytical techniques are recommended for characterizing this compound?

Answer:
Key techniques include:

  • Structural Elucidation :
    • NMR Spectroscopy (¹H, ¹³C, 2D-COSY) to confirm substituent positions and stereochemistry.
    • Mass Spectrometry (HRMS) for molecular weight validation .
  • Thermal Stability :
    • Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to determine melting points and decomposition profiles .

Advanced: How can researchers resolve contradictions in spectral data during structural elucidation?

Answer:
Contradictions often arise from overlapping signals or impurities. Strategies include:

  • Cross-Validation : Combine NMR with X-ray crystallography (if crystals are obtainable) for unambiguous structural confirmation .
  • Isotopic Labeling : Use deuterated solvents or ¹³C-enriched precursors to simplify spectral interpretation.
  • Computational Modeling : Compare experimental data with DFT-calculated NMR shifts .

Advanced: What methodologies are used to study the compound's interaction with biological targets?

Answer:
Mechanistic studies employ:

  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka, kd) to receptors like kinases or GPCRs.
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of ligand-target interactions.
  • In Vitro Assays : Cytotoxicity screening (e.g., MTT assay) against cancer cell lines to evaluate anticancer potential .

Basic: What are the primary pharmacological properties investigated for this compound?

Answer:
Research focuses on:

  • Antioxidant Activity : DPPH radical scavenging assays.
  • Anti-Inflammatory Effects : Inhibition of COX-2 or TNF-α in macrophage models.
  • Anticancer Potential : Apoptosis induction in cell lines (e.g., MCF-7, HepG2) via caspase-3 activation .

Advanced: How do structural modifications in chromenone derivatives influence their biological activity?

Answer:
Key structural-activity relationships (SARs):

Substituent Effect on Activity Reference
Propan-2-yl ester Enhances lipophilicity, improving membrane permeability.
6-Methyl group Increases steric hindrance, reducing off-target binding.
4-Oxo group Stabilizes the chromenone core, critical for interaction with ATP-binding pockets.

Advanced studies use molecular docking to predict binding modes and guide rational design .

Advanced: What experimental approaches are used to determine the thermal stability of this compound?

Answer:

  • DSC : Measures phase transitions (e.g., melting point) and enthalpy changes.
  • TGA : Tracks mass loss during decomposition, identifying degradation temperatures.
  • Dynamic Vapor Sorption (DVS) : Assesses hygroscopicity, which impacts shelf life .

Advanced: How can researchers address discrepancies in synthetic yields reported across studies?

Answer:
Yield variations often stem from:

  • Reaction Conditions : Optimize solvent (DMF vs. acetone), base (K₂CO₃ vs. NaH), and temperature.
  • Purification Methods : Compare column chromatography vs. recrystallization efficiency.
  • Intermediate Stability : Monitor byproducts (e.g., hydrolysis of esters) via TLC or HPLC .

Basic: What are the key considerations for designing cytotoxicity assays for this compound?

Answer:

  • Cell Line Selection : Use tissue-specific models (e.g., HeLa for cervical cancer).
  • Dose Range : Test 0.1–100 μM to establish IC₅₀ values.
  • Controls : Include positive (e.g., doxorubicin) and vehicle controls to validate assay integrity .

Advanced: What strategies are employed to enhance the compound's bioavailability in preclinical studies?

Answer:

  • Prodrug Design : Modify ester groups to improve solubility (e.g., PEGylation).
  • Nanoparticle Encapsulation : Use liposomal carriers to prolong circulation time.
  • Metabolic Stability Assays : Incubate with liver microsomes to identify susceptible sites for structural optimization .

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